2-(tert-butyl)-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
Overview
Description
2-(tert-butyl)-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the core structure: This involves cyclization reactions to form the tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene core.
Introduction of functional groups: The tert-butyl and hydroxyethyl groups are introduced through substitution reactions.
Final modifications: Additional steps may include oxidation or reduction to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-(tert-butyl)-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in various applications.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Used in the synthesis of complex carbohydrates.
Uniqueness
2-(tert-butyl)-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-tert-butyl-9-(2-hydroxyethyl)-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c1-12(2,3)17-8-9-15(10(19)13-8)6-14(4-5-18)7-16(9)11(17)20/h8-9,18H,4-7H2,1-3H3,(H,13,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSVNRWQTAWWFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2C3N(CN(CN3C1=O)CCO)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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